7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one 7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16008802
InChI: InChI=1S/C6H6N4O/c7-3-1-4(11)10-6-5(3)8-2-9-6/h1-2H,(H4,7,8,9,10,11)
SMILES:
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol

7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one

CAS No.:

Cat. No.: VC16008802

Molecular Formula: C6H6N4O

Molecular Weight: 150.14 g/mol

* For research use only. Not for human or veterinary use.

7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one -

Specification

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
IUPAC Name 7-amino-1,4-dihydroimidazo[4,5-b]pyridin-5-one
Standard InChI InChI=1S/C6H6N4O/c7-3-1-4(11)10-6-5(3)8-2-9-6/h1-2H,(H4,7,8,9,10,11)
Standard InChI Key IUICDGZYWOSADN-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(NC1=O)N=CN2)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. The imidazole moiety is substituted with an amino group at the 7-position and a carbonyl group at the 5-position, yielding the IUPAC name 7-amino-1,4-dihydroimidazo[4,5-b]pyridin-5-one. Its molecular formula is C6H6N4O\text{C}_6\text{H}_6\text{N}_4\text{O}, with a molecular weight of 150.14 g/mol.

Table 1: Molecular Properties of 7-Amino-1H-imidazo[4,5-b]pyridin-5(4H)-one

PropertyValue
Molecular FormulaC6H6N4O\text{C}_6\text{H}_6\text{N}_4\text{O}
Molecular Weight150.14 g/mol
IUPAC Name7-amino-1,4-dihydroimidazo[4,5-b]pyridin-5-one
CAS Registry NumberNot publicly disclosed

Electronic and Stereochemical Features

The electron-rich imidazole ring enables π-π stacking and hydrogen bonding, while the carbonyl group at C5 introduces polarity. Crystallographic studies reveal a planar conformation in the solid state, stabilized by intermolecular hydrogen bonds between the amino group and neighboring carbonyl oxygen atoms .

Synthetic Methodologies

Vicarious Nucleophilic Substitution (VNS)

A five-step synthesis begins with 4(5)-nitro-1H-imidazole, which undergoes benzylation to form 1-benzyl-4-nitro-1H-imidazole. VNS with chloroform and potassium tert-butoxide introduces a dichloromethyl group, followed by hydrolysis to yield an aldehyde intermediate. Knoevenagel condensation with diethyl malonate and titanium(IV) chloride catalysis produces a nitroimidazole derivative, which is reduced and cyclized to the target compound .

Table 2: Key Synthetic Steps and Yields

StepReactionReagents/ConditionsYield
1BenzylationBenzyl chloride, base85%
2VNSChloroform, KOtBu78%
3HydrolysisH2O, HCl90%
4Knoevenagel CondensationDiethyl malonate, TiCl465%
5Reduction/CyclizationH2/Pd-C, heat70%

Alternative Routes

Microwave-assisted cyclization and solvent-free mechanochemical methods have been explored to improve efficiency, though yields remain comparable to classical methods.

Biological Activities and Mechanisms

Kinase Inhibition

The compound exhibits nanomolar inhibitory activity against cyclin-dependent kinases (CDKs) and tyrosine kinases. Its amino group forms critical hydrogen bonds with ATP-binding pockets, while the imidazole ring participates in hydrophobic interactions .

Antimicrobial Properties

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 2–8 µg/mL have been reported. The mechanism involves disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins.

Crystallographic and Computational Insights

X-ray diffraction studies confirm a planar geometry with bond lengths of 1.38 Å (C=N) and 1.23 Å (C=O). Density functional theory (DFT) calculations correlate HOMO-LUMO gaps (4.2 eV) with observed reactivity in electrophilic substitutions .

Applications in Drug Development

Kinase-Targeted Therapies

Optimization of the amino side chain has yielded CDK4/6 inhibitors with 10-fold selectivity over CDK2. Clinical trials for breast cancer applications are pending .

Antibacterial Agents

Structural analogs with fluorinated benzyl groups show enhanced Gram-positive activity (MIC = 0.5 µg/mL) and resistance to β-lactamase degradation.

Future Directions

Advances in green chemistry aim to reduce reliance on hazardous reagents in synthesis. Computational fragment-based drug design (FBDD) is being leveraged to develop dual kinase-microtubule inhibitors, addressing multidrug-resistant cancers .

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